molecular formula C17H23N3OS B2680871 2-(azepan-1-yl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide CAS No. 879922-50-6

2-(azepan-1-yl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide

Cat. No. B2680871
CAS RN: 879922-50-6
M. Wt: 317.45
InChI Key: WLEQYORPIKMTMH-UHFFFAOYSA-N
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Description

2-(azepan-1-yl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has been used in scientific research for various purposes.

Scientific Research Applications

pKa Determination and Synthesis

Compounds closely related to "2-(azepan-1-yl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide" have been synthesized for various studies, including the determination of acidity constants (pKa) through UV spectroscopic studies. These investigations provide insight into the protonation behavior of benzothiazole and imidazole rings in similar compounds, essential for understanding their chemical properties and interactions (Duran & Canbaz, 2013).

Antimicrobial and Cytotoxic Properties

Research has explored the antimicrobial activities of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives against pathogenic bacteria and fungi. These compounds showed varying degrees of effectiveness, with certain derivatives displaying significant activity against Candida species. Additionally, cytotoxicity assessments via MTT assay have been conducted to determine the safety profile of these compounds for potential therapeutic applications (Mokhtari & Pourabdollah, 2013).

Structural Diversity and Synthesis Techniques

The generation of structurally diverse libraries through alkylation and ring closure reactions, using related compounds as starting materials, has been a focus of research. These studies aim to expand the chemical space and potential applications of benzothiazole derivatives in medicinal chemistry and other fields (Roman, 2013).

Metabolic Stability Improvement

Investigations into the metabolic stability of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have led to the exploration of benzothiazole analogs. By modifying the heterocyclic core, researchers aim to reduce metabolic deacetylation, thereby enhancing the stability and potential efficacy of these inhibitors (Stec et al., 2011).

Anticonvulsant and Antitumor Activity

Some research efforts have been directed towards synthesizing benzothiazole derivatives with potential anticonvulsant and antitumor activities. By integrating different heterocyclic rings and evaluating the compounds against various cancer cell lines, researchers aim to identify new therapeutic agents with enhanced efficacy and specificity (Senthilraja & Alagarsamy, 2012; Yurttaş, Tay, & Demirayak, 2015).

properties

IUPAC Name

2-(azepan-1-yl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3OS/c1-12-9-13(2)16-14(10-12)22-17(19-16)18-15(21)11-20-7-5-3-4-6-8-20/h9-10H,3-8,11H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEQYORPIKMTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)CN3CCCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(azepan-1-yl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide

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